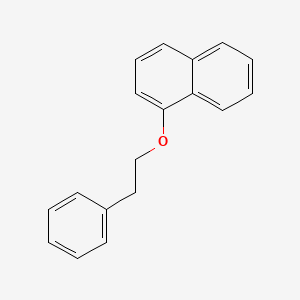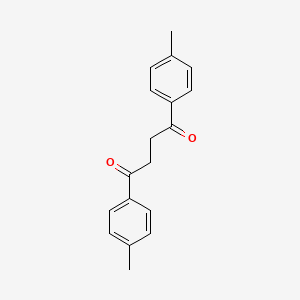
1,4-Di-p-tolylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di-p-tolylbutane-1,4-dione is an organic compound with the molecular formula C18H18O2. It is also known as 1,4-bis(4-methylphenyl)butane-1,4-dione. This compound is characterized by the presence of two p-tolyl groups attached to a butane-1,4-dione backbone. It is a diketone, meaning it contains two ketone functional groups.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylbutane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of p-tolualdehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the diketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
1,4-Di-p-tolylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield diols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Diols or alcohols.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
科学的研究の応用
1,4-Di-p-tolylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Di-p-tolylbutane-1,4-dione depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1,4-Di-p-tolylbutane-1,4-dione can be compared with other diketones such as benzil (1,2-diphenylethane-1,2-dione) and 1,4-diphenylbutane-1,4-dione. While these compounds share similar structural features, this compound is unique due to the presence of p-tolyl groups, which can influence its reactivity and properties.
List of Similar Compounds
- Benzil (1,2-diphenylethane-1,2-dione)
- 1,4-Diphenylbutane-1,4-dione
- 1,4-Di-p-anisylbutane-1,4-dione
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
13145-56-7 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1,4-bis(4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
GGUAZLKQABTGLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


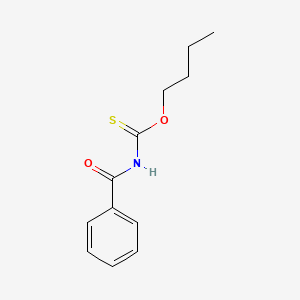
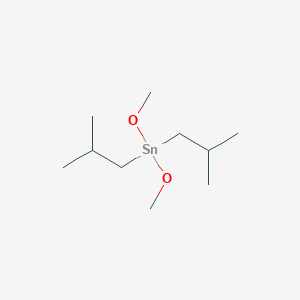
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
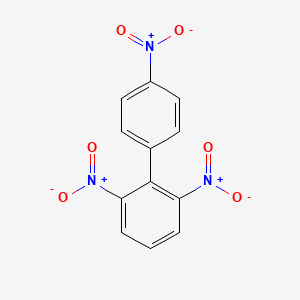

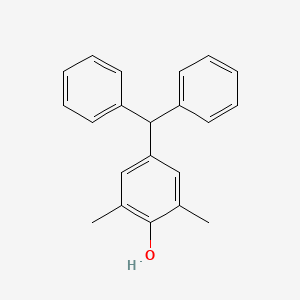
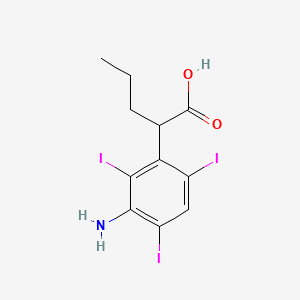
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
